N-(3,4-difluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

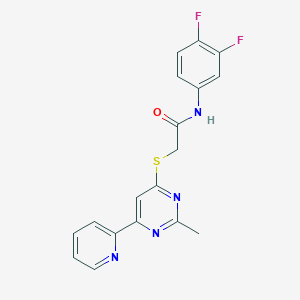

Structurally, it features a pyrimidine core substituted with a pyridinyl group at position 6, a methyl group at position 2, and a thioacetamide linker connected to a 3,4-difluorophenyl moiety. This compound is structurally analogous to the anticonvulsant candidate Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide), differing only in the phenyl ring substitution (difluoro vs. dimethoxy) . The fluorine substitutions may enhance metabolic stability and blood-brain barrier penetration compared to methoxy groups, though this requires empirical validation .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-13(19)14(20)8-12/h2-9H,10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVSHRGUZDQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) phenyl-substituted thioacetamides, (2) pyrimidine derivatives with anticonvulsant activity, and (3) fluorinated aromatic pharmacophores. Below is a detailed comparative analysis:

Structural and Functional Analogs

Key Findings

Substituent Effects on Activity: Fluorine vs. Anticonvulsant Efficacy: Epirimil demonstrated complete seizure prevention in the maximal electroshock (MES) model with a protective index (TD₅₀/ED₅₀) of 5.6, indicating a wide therapeutic window. The difluorophenyl analog’s efficacy remains speculative but merits testing in analogous models .

Its dimethoxy groups may contribute to phase II metabolism (glucuronidation), whereas fluorine substituents in the difluoro analog could slow hepatic clearance . Fluorinated Analogs: Fluorine atoms typically reduce oxidative metabolism, extending half-life but increasing risk of accumulation.

Synthetic Accessibility :

- Both Epirimil and the difluorophenyl variant are synthesized via nucleophilic substitution of 2-methyl-6-(pyridin-2-yl)pyrimidin-4(3H)-one with chloroacetamides. The difluoro analog would require N-(3,4-difluorophenyl)-2-chloroacetamide as a precursor, achievable via similar methods .

Challenges and Opportunities

- Data Gaps: No in vivo or in vitro data exist for the difluorophenyl compound. Priority studies should include MES testing, rotorod assays (neurotoxicity), and ADMET profiling.

- Structural Optimization : Hybridizing features of Epirimil and fluorinated analogs (e.g., combining methoxy and fluorine substituents) could balance solubility and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling the thioacetamide moiety to the pyrimidine core via nucleophilic substitution. Key steps include:

- Temperature Control : Reactions are performed at 0–5°C to minimize side reactions (e.g., oxidation of thiol groups) .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance solubility of intermediates .

- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed for amide bond formation, with triethylamine (TEA) as a base .

- Yield Optimization : Reaction progress is monitored via TLC, and purification involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm, pyridyl protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] = 414.12, observed = 414.11) .

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown in DCM/ethyl acetate (1:1) and analyzed for bond angles/packing (e.g., dihedral angles between aryl rings ≈65°) .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer :

- In Vitro Assays : Dose-response studies in cancer cell lines (e.g., IC determination via MTT assay) .

- Target Identification : Molecular docking against kinases (e.g., EGFR) using PyMOL or AutoDock to predict binding modes .

- Solubility Testing : Use of DMSO/PBS mixtures to assess solubility for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the pyridin-2-yl group with other heterocycles (e.g., pyrazine) to evaluate potency changes .

- Substituent Analysis : Compare 3,4-difluorophenyl vs. 4-chlorophenyl analogs to assess fluorine’s role in membrane permeability .

- Data Collection : Use parallel synthesis to generate analogs, followed by hierarchical clustering of bioactivity data .

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate cytotoxicity results using both MTT and ATP-based luminescence assays .

- Buffer Compatibility : Test compound stability in assay buffers (e.g., pH 7.4 vs. 6.5) to identify false negatives due to precipitation .

- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability .

Q. What computational strategies predict metabolic stability and degradation pathways?

- Methodological Answer :

- In Silico Metabolism : Use Schrödinger’s Metabolism Module to identify likely cytochrome P450 oxidation sites (e.g., sulfur atoms in thioacetamide) .

- Degradation Studies : Incubate the compound in simulated gastric fluid (SGF) and analyze via LC-MS for hydrolytic byproducts .

Q. How to address solubility limitations in in vivo studies?

- Methodological Answer :

- Formulation Screening : Test cyclodextrin-based formulations or PEGylation to enhance aqueous solubility .

- Pharmacokinetic Profiling : Use HPLC to measure plasma concentrations after IV/oral administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.